molecular formula C19H25ClN6O2 B8532419 Tert-butyl (2-((5-chloro-4-(piperazin-1-yl)pyrimidin-2-yl)amino)phenyl)carbamate

Tert-butyl (2-((5-chloro-4-(piperazin-1-yl)pyrimidin-2-yl)amino)phenyl)carbamate

Cat. No. B8532419
M. Wt: 404.9 g/mol
InChI Key: PKFRIXNMQQGKCK-UHFFFAOYSA-N
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Patent
US09340514B2

Procedure details

To a solution of tert-butyl 4-(2,5-dichloropyrimidin-4-yl)piperazine-1-carboxylate (0.1 g, 0.3 mmol) in DCM (1.0 mL) was added TFA (1.0 mL) and the mixture was stirred for 1 h. An aliquot of the reaction mixture was analyzed by LCMS, which indicated that the reaction had proceeded to completion. The solvents were removed and the residue was dried on high vacuum. The crude product was used for the next step without further purification. To a solution of 2,5-dichloro-4-(piperazin-1-yl)pyrimidine (0.3 mmol) in Dioxane (4.0 mL) was added TFA (0.060 mL, 0.75 mmol) and tert-butyl(2-aminophenyl)carbamate (0.094 g, 0.45 mmol) and the mixture was stirred at 100° C. for 24 h. reaction. After cooling to room temperature the reaction mixture was diluted with EtOAc and washed with aqueous saturated sodium bicarbonate solution. The organic mixture was dried over sodium sulfate and loaded onto silica gel and purified using 0-10% MeOH/DCM gradient containing 10% NH4OH to give the title compound (28 mg, 23%) as a white solid. MS (ES+) C19H25ClN6O2 requires: 404. found: 405 [M+H]+
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0.06 mL
Type
reactant
Reaction Step Two
Quantity
0.094 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
23%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([N:8]2[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)[C:5]([Cl:21])=[CH:4][N:3]=1.C(O)(C(F)(F)F)=O.ClC1N=C(N2CCNCC2)C(Cl)=CN=1.[C:43]([O:47][C:48](=[O:57])[NH:49][C:50]1[CH:55]=[CH:54][CH:53]=[CH:52][C:51]=1[NH2:56])([CH3:46])([CH3:45])[CH3:44]>C(Cl)Cl.O1CCOCC1.CCOC(C)=O>[C:43]([O:47][C:48](=[O:57])[NH:49][C:50]1[CH:55]=[CH:54][CH:53]=[CH:52][C:51]=1[NH:56][C:2]1[N:7]=[C:6]([N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[C:5]([Cl:21])=[CH:4][N:3]=1)([CH3:46])([CH3:44])[CH3:45]

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)N1CCN(CC1)C(=O)OC(C)(C)C)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.3 mmol
Type
reactant
Smiles
ClC1=NC=C(C(=N1)N1CCNCC1)Cl
Name
Quantity
0.06 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0.094 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=CC=C1)N)=O
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed
CUSTOM
Type
CUSTOM
Details
the residue was dried on high vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was used for the next step without further purification
STIRRING
Type
STIRRING
Details
the mixture was stirred at 100° C. for 24 h.
Duration
24 h
CUSTOM
Type
CUSTOM
Details
reaction
WASH
Type
WASH
Details
washed with aqueous saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic mixture was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
purified
ADDITION
Type
ADDITION
Details
containing 10% NH4OH

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=CC=C1)NC1=NC=C(C(=N1)N1CCNCC1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.